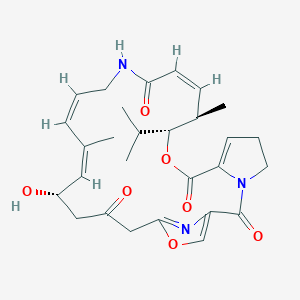

Virginiamycin M1

Description

Pristinamycin IIA is a macrolide antibiotic, a member of the streptogramin A group of antibiotics, and one component of pristinamycin. It is produced by Streptomyces graminofaciens and other bacteria.

Virginiamycin m1 has been reported in Streptomyces pristinaespiralis, Micromonospora, and Apis cerana with data available.

Streptogramin A is a streptomycin A-related cyclic depsipeptide isolated from the bacterium Streptomyces virginiae and other Streptomyces bacterial species. this compound binds to and inhibits assembly of 50S and 30S ribosomes, thereby preventing protein synthesis. (NCI04)

A specific streptogramin group A antibiotic produced by Streptomyces graminofaciens and other bacteria.

Properties

IUPAC Name |

(10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+/t19-,20-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIKHDNSXMZDCU-FQTGFAPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Poorly soluble in water | |

| Record name | Virginiamycin M1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

21411-53-0 | |

| Record name | Virginiamycin M1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21411-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Streptogramin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021411530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Virginiamycin M1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Virginiamycin M1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIRGINIAMYCIN M1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W4UOL59AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synergistic Symphony of Virginiamycin M1 and S1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin, a member of the streptogramin class of antibiotics, is a powerful antimicrobial agent characterized by its unique synergistic mechanism of action. It is a composite antibiotic, consisting of two structurally distinct components: Virginiamycin M1 (a polyunsaturated macrolactone, belonging to the streptogramin A group) and Virginiamycin S1 (a cyclic hexadepsipeptide, belonging to the streptogramin B group).[1][2][3] Individually, these components exhibit modest bacteriostatic activity. However, when combined, they act in concert to produce a potent bactericidal effect, significantly amplifying their antimicrobial efficacy by up to 100-fold.[4] This in-depth technical guide elucidates the core principles of this synergistic interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Quantitative Analysis of Synergism

The synergistic relationship between this compound and S1 is most effectively demonstrated through quantitative antimicrobial susceptibility testing. The minimum inhibitory concentration (MIC) is a key metric, and its reduction when the two components are combined is a hallmark of their synergy.

| Component(s) | Target Organism | MIC (µg/mL) | Fold Reduction in MIC of M1 (in combination) | Fold Reduction in MIC of S1 (in combination) | Reference |

| This compound | Staphylococcus aureus | 0.25 | - | - | [2][3] |

| Virginiamycin S1 | Staphylococcus aureus | 4.0 | - | - | [2][3] |

| This compound + S1 | Staphylococcus aureus | 0.125 | 2 | 32 | [2][3] |

Note: The optimal synergistic ratio of this compound to S1 is reported to be approximately 70-80% M1 and 20-30% S1.[3]

The Core Mechanism: A Tale of Two Molecules and a Ribosome

The synergistic bactericidal activity of this compound and S1 is a direct consequence of their cooperative binding to the 50S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis.[4][5][6]

-

Initiation by this compound: this compound is the first to bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This initial binding event is crucial as it induces a conformational change in the ribosome.[7][8] This alteration of the ribosomal structure is a key element of the synergistic action.

-

Enhanced Affinity for Virginiamycin S1: The conformational shift induced by the binding of this compound creates a high-affinity binding site for Virginiamycin S1.[9][10] This cooperative binding means that Virginiamycin S1 binds to the ribosome much more effectively in the presence of this compound than it would alone.

-

Inhibition of Protein Synthesis: Once both components are bound, they physically obstruct the ribosomal tunnel through which nascent polypeptide chains exit. This blockage effectively halts protein synthesis at the elongation step, leading to bacterial cell death.[1]

Signaling Pathway: Synergistic Binding and Ribosomal Inhibition

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medgmp.com [medgmp.com]

- 4. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The conformational flexibility of the antibiotic virginiamycin M(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The conformational flexibility of the antibiotic virginiamycin M 1 : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 7. The lasting ribosome alteration produced by virginiamycin M disappears upon removal of certain ribosomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical probing of a virginiamycin M-promoted conformational change of the peptidyl-transferase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the reversible binding of virginiamycin M to ribosome and particle functions after removal of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Action of ions and pH on the binding of virginiamycin S to ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Virginiamycin M1 structure and chemical properties

An In-depth Technical Guide to Virginiamycin M1: Structure, Properties, and Mechanism of Action

Introduction

This compound (VM1), also known as Pristinamycin IIA or Staphylomycin M1, is a polyunsaturated macrocyclic lactone antibiotic.[1][2] It is a principal component of the virginiamycin complex, which is produced by bacteria of the genus Streptomyces, such as Streptomyces virginiae.[2] The virginiamycin complex is a mixture of two structurally distinct groups of compounds: the type A streptogramins, which include this compound, and the type B streptogramins, like virginiamycin S1.[1] These two components act synergistically to create a potent antibacterial effect, particularly against Gram-positive bacteria.[2][3] While this compound alone exhibits bacteriostatic properties by inhibiting protein synthesis, its combination with virginiamycin S1 leads to a more effective, often bactericidal, outcome.[2][3] This guide provides a detailed overview of the structure, chemical properties, and mechanism of action of this compound, along with relevant experimental protocols for its analysis.

Chemical Structure and Properties

This compound is classified as a macrolide and a member of the streptogramin A group of antibiotics.[3][4] Its structure features a polyunsaturated macrocyclic peptolide ring.[1][2]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing key data for researchers and drug development professionals.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₃₅N₃O₇ | [2][3][5] |

| Molecular Weight | 525.59 g/mol | [2][5] |

| Monoisotopic Mass | 525.247500489 u | [5] |

| CAS Number | 21411-53-0 | [2][3] |

| Appearance | White to yellow powder | [2] |

| Solubility | Soluble in methanol (10 mg/mL), DMF, and DMSO. Slightly soluble in ethanol. | [2][3] |

| Storage Temperature | 2-8°C | [2] |

| SMILES String | CC(C)[C@H]1OC(=O)C2=CCCN2C(=O)c3coc(CC(=O)C--INVALID-LINK--C=C(C)C=CCNC(=O)C=C[C@H]1C)n3 | [2] |

| InChI Key | DAIKHDNSXMZDCU-XWUZGEOZSA-N | [3] |

Mechanism of Action

This compound exerts its antibiotic effect by inhibiting bacterial protein synthesis.[2][6] It binds to the 50S ribosomal subunit at the peptidyl transferase center.[3][7] This action blocks the formation of peptide bonds between the growing peptide chain (peptidyl-tRNA) and the incoming aminoacyl-tRNA, thereby halting peptide elongation.[5][8]

The synergistic relationship with Virginiamycin S1 is a hallmark of its activity. This compound's binding to the ribosome induces a conformational change that enhances the binding of Virginiamycin S1 to an adjacent site on the 50S subunit.[7][9] This dual binding locks the ribosome in a conformation that irreversibly inhibits protein synthesis.[3] This synergistic action significantly enhances the antibacterial efficacy compared to either component alone. For instance, against Staphylococcus aureus, the minimum inhibitory concentration (MIC) of this compound alone is 0.25 µg/mL, and for Virginiamycin S1 it is 4 µg/mL; however, the MIC for the combination is reduced to 0.125 µg/mL.[4][10]

References

- 1. journals.asm.org [journals.asm.org]

- 2. バージニアマイシンM1 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C28H35N3O7 | CID 5459319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medgmp.com [medgmp.com]

The Architecture of Virginiamycin M1 Production: A Technical Guide to its Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin M1 (VM1), a member of the streptogramin A class of antibiotics, is a potent inhibitor of bacterial protein synthesis. Produced by Streptomyces virginiae, VM1 acts synergistically with Virginiamycin S1 to combat a range of Gram-positive bacteria, including drug-resistant strains.[1][2][3][4] This technical guide provides an in-depth exploration of the VM1 biosynthetic pathway, offering a comprehensive resource for researchers engaged in natural product discovery, antibiotic development, and synthetic biology.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for VM1 synthesis is encoded within a 62-kb biosynthetic gene cluster in Streptomyces virginiae.[1][3] This cluster is comprised of 19 complete open reading frames (ORFs) and one truncated ORF.[1][3] These genes encode the multi-enzyme machinery required for the assembly of the complex polyketide-peptide hybrid structure of VM1, as well as proteins for regulation, resistance, and precursor supply.[1][3]

Key Genes and Their Functions in this compound Biosynthesis

| Gene | Proposed Function |

| virA | Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) megasynthase, central to the core structure assembly. Disruption of virA leads to a complete loss of VM1 production.[1][3][4] |

| virF, virG, virH | Components of the acyltransferase (AT)-less hybrid PKS-NRPS system, working in concert with VirA.[1][3] |

| virB, virC, virD, virE | Believed to be involved in the incorporation of a methyl group into the VM1 framework through a 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase-based mechanism.[1][3] |

| virI | Encodes a discrete acyltransferase (AT). Overexpression of virI has been shown to increase VM1 production by 1.5-fold, suggesting it is a limiting factor in the biosynthesis.[3] |

The Biosynthetic Pathway: A Hybrid PKS-NRPS Assembly Line

The biosynthesis of the this compound core structure is a fascinating example of a hybrid PKS-NRPS assembly line. This process involves the sequential condensation of amino acid and polyketide building blocks. The megasynthases VirA, VirF, VirG, and VirH, which collectively contain 24 PKS domains and 7 NRPS domains, are predicted to orchestrate this intricate assembly.[1][3] A notable feature of this system is the absence of an acyltransferase (AT) domain in the PKS modules, with the required AT activity being supplied by the discrete virI gene product.[3]

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a class of signaling molecules known as virginiae butanolides (VBs).[5][6][7] These gamma-butyrolactone autoregulators act as quorum-sensing molecules, initiating the cascade of gene expression required for antibiotic production once a certain cell density is reached.

The key players in this regulatory network are the virginiae butanolide C (VB-C) and its cognate receptor protein, BarA.[5][6] In the absence of VB-C, BarA acts as a repressor, binding to the promoter regions of virginiamycin biosynthetic genes and preventing their transcription.[6][8] When the concentration of VB-C reaches a critical threshold, it binds to BarA, inducing a conformational change that causes BarA to dissociate from the DNA, thereby derepressing the biosynthetic genes and initiating VM1 production.[6][8]

Caption: Regulatory pathway of this compound production.

Quantitative Data on this compound Production

The yield of this compound can be significantly influenced by fermentation conditions. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Properties of this compound Reductase

| Parameter | Value | Conditions |

| Km for NADPH | 0.13 mM | Assayed in the presence of 9.1 mM VM1. |

| Km for this compound | 1.50 mM | Assayed in the presence of 2 mM NADPH. |

| Vmax | 265 mU/mg of protein | Assayed in the presence of 2 mM NADPH. |

Data from the purification and characterization of this compound reductase.[9]

Table 2: Optimization of this compound Fermentation

| Condition | Virginiamycin Titer (g/L) | Fold Increase |

| Initial Conditions | 3.5 | - |

| pH maintained at 6.8–7.0 | 3.9 | 1.11 |

| pH at 6.8-7.0 + Dissolved Oxygen at 50% | 4.2 | 1.20 |

| Fed-batch with 50% sucrose solution | 4.9 | 1.40 |

| Fed-batch with Diaion® HP21 resin | 5.6 | 1.60 |

| Mutant strain with optimized medium and resin | 5.21 ± 0.16 | - |

Data compiled from studies on scaling up virginiamycin production.[1][2][10][11]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis. These are generalized protocols for Streptomyces and may require optimization for S. virginiae.

Gene Disruption in Streptomyces virginiae (General Protocol)

Gene disruption is a critical technique to elucidate the function of genes within the biosynthetic cluster. A common method is Red-mediated recombination.

Materials:

-

E. coli strain expressing the λ Red recombinase system (e.g., BW25113/pIJ790)

-

Cosmid library of S. virginiae genomic DNA

-

Disruption cassette containing an antibiotic resistance gene flanked by FRT sites

-

Primers with 5' extensions homologous to the target gene and 3' ends priming the disruption cassette

-

Methylation-deficient E. coli strain for conjugation (e.g., ET12567/pUZ8002)

-

S. virginiae spores

-

Appropriate growth media and antibiotics

Procedure:

-

PCR Amplification of the Disruption Cassette: Amplify the antibiotic resistance cassette using primers with overhangs homologous to the regions flanking the target gene in S. virginiae.

-

Electroporation and Recombination in E. coli: Electroporate the purified PCR product into the λ Red-expressing E. coli strain containing the target cosmid. The λ Red system will mediate homologous recombination, replacing the target gene with the disruption cassette.

-

Selection and Verification: Select for recombinant cosmids by plating on media containing the appropriate antibiotic. Verify the correct gene replacement by PCR and restriction digestion.

-

Conjugation into S. virginiae: Transfer the recombinant cosmid into a methylation-deficient E. coli strain and then conjugate with S. virginiae spores.

-

Selection of Double Crossover Mutants: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette. This is typically done by selecting for the antibiotic resistance marker of the cassette and screening for the loss of the cosmid-borne resistance marker.

-

Phenotypic Analysis: Analyze the resulting mutant for the loss of this compound production using techniques such as HPLC or bioassays.

Protoplast Transformation of Streptomyces virginiae (General Protocol)

Protoplast transformation is another method for introducing foreign DNA into Streptomyces.

Materials:

-

S. virginiae mycelia grown in liquid culture (e.g., YEME medium)

-

Lysozyme solution

-

Protoplast buffer (P buffer)

-

Transformation buffer (T buffer)

-

Polyethylene glycol (PEG)

-

Regeneration medium (R2YE)

Procedure:

-

Mycelia Growth and Harvesting: Grow S. virginiae in a suitable liquid medium to the early-to-mid logarithmic phase. Harvest the mycelia by centrifugation.

-

Protoplast Formation: Wash the mycelia and resuspend in a hypertonic buffer containing lysozyme. Incubate to allow for the digestion of the cell wall and the formation of protoplasts.

-

Protoplast Harvesting and Washing: Gently harvest the protoplasts by centrifugation and wash them with protoplast buffer to remove residual lysozyme.

-

Transformation: Resuspend the protoplasts in transformation buffer and add the plasmid DNA. Add PEG to facilitate DNA uptake.

-

Regeneration: Plate the transformation mixture onto a regeneration medium. The high osmolarity of this medium allows the protoplasts to regenerate their cell walls.

-

Selection: Overlay the plates with a selective agent (e.g., an antibiotic) to select for transformants.

Heterologous Expression and Purification of PKS-NRPS Enzymes (General Considerations)

The large size and complexity of PKS-NRPS enzymes present challenges for their heterologous expression and purification.

Challenges:

-

Codon Bias: The codon usage of Streptomyces differs from that of common expression hosts like E. coli.

-

Protein Folding and Solubility: Large, multi-domain proteins are prone to misfolding and aggregation.

-

Post-translational Modification: PKS and NRPS enzymes require post-translational phosphopantetheinylation for activity.

Strategies for Successful Expression:

-

Host Selection: While E. coli is commonly used, alternative hosts like other Streptomyces species or Pseudomonas putida can be more suitable.

-

Codon Optimization: Synthesize the gene with codons optimized for the expression host.

-

Co-expression with Chaperones: Co-express molecular chaperones to assist in proper protein folding.

-

Co-expression with Phosphopantetheinyl Transferases: Ensure the co-expression of a suitable phosphopantetheinyl transferase to activate the PKS and NRPS domains.

-

Solubility Tags: Fuse the protein with a solubility-enhancing tag (e.g., MBP, GST) that can be cleaved off after purification.

-

Low-Temperature Expression: Induce protein expression at lower temperatures to slow down protein synthesis and promote proper folding.

Caption: A typical experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Streptomyces virginiae is a complex and highly regulated process, orchestrated by a large PKS-NRPS machinery. A thorough understanding of this pathway, from the genetic level to the final chemical product, is crucial for efforts to improve production yields and to engineer novel antibiotic derivatives. The data and methodologies presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating world of streptogramin biosynthesis and to contribute to the ongoing battle against antibiotic resistance.

References

- 1. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of binding protein of virginiae butanolide C, an autoregulator in virginiamycin production, from Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Virginiae butanolide binding protein from Streptomyces virginiae. Evidence that VbrA is not the virginiae butanolide binding protein and reidentification of the true binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. researchgate.net [researchgate.net]

What is the antimicrobial spectrum of Virginiamycin M1?

An In-depth Technical Guide to the Antimicrobial Spectrum of Virginiamycin M1

Executive Summary

This compound, also known as Pristinamycin IIA or Ostreogrycin A, is a polyunsaturated macrocyclic lactone antibiotic belonging to the streptogramin A group.[1][2][3] Produced by the bacterium Streptomyces virginiae, it is a critical component of the virginiamycin complex, which also includes Virginiamycin S1.[4][5] While bacteriostatic on its own, this compound exhibits potent synergistic bactericidal activity when combined with Virginiamycin S1.[6][7] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[8][9][10] This guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its mechanism, quantitative activity, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

2.1 Ribosomal Binding: this compound specifically binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center.[6][11][12] This binding event interferes with the elongation of the polypeptide chain, effectively halting protein synthesis.[8]

2.2 Synergistic Action with Virginiamycin S1: The combination of this compound and Virginiamycin S1 results in a synergistic interaction that significantly enhances their antimicrobial potency.[6][8] The binding of this compound to the 50S ribosomal subunit induces a conformational change.[11][13] This altered conformation increases the ribosome's affinity for Virginiamycin S1, which binds to an adjacent site.[6][11] The formation of this stable ternary complex (Ribosome-Virginiamycin M1-Virginiamycin S1) effectively locks the ribosome in an inactive state, leading to a potent bactericidal effect.[12][13] This synergy can increase the antimicrobial activity by a factor of up to 30 compared to the individual components.[14]

References

- 1. This compound = 95 HPLC 21411-53-0 [sigmaaldrich.com]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound | Antibacterial | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. famic.go.jp [famic.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. youtube.com [youtube.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Dalfopristin - Wikipedia [en.wikipedia.org]

- 14. medgmp.com [medgmp.com]

The Molecular Basis of Virginiamycin M1 Synergy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin is a member of the streptogramin class of antibiotics, a group characterized by its composition of two structurally distinct molecules: group A and group B streptogramins. Virginiamycin M1 (VM1) is a group A streptogramin, while Virginiamycin S1 (VS1) belongs to group B. Individually, these components are typically bacteriostatic, meaning they inhibit bacterial growth. However, when combined, they exhibit a potent synergistic effect, often resulting in bactericidal activity, the outright killing of bacteria. This synergistic relationship allows for effective inhibition of bacterial growth at significantly lower concentrations than either component alone.[1][2] The primary target of streptogramins is the bacterial 50S ribosomal subunit, where they interfere with protein synthesis.[1][3] This technical guide provides an in-depth exploration of the molecular underpinnings of this synergy, methodologies for its study, and quantitative data illustrating its efficacy.

Molecular Mechanism of Synergy

The synergistic bactericidal action of this compound and S1 is a result of a sequential and cooperative binding process to the bacterial ribosome. This process can be broken down into the following key steps:

-

Binding of this compound: this compound initiates the synergistic interaction by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1] This initial binding event induces a conformational change in the ribosome.[1]

-

Enhanced Affinity for Virginiamycin S1: The conformational change triggered by the binding of VM1 significantly increases the ribosome's affinity for Virginiamycin S1, with some reports suggesting a 100-fold increase in binding affinity.[4]

-

Cooperative Binding and Inhibition: Virginiamycin S1 then binds to a site on the 50S ribosomal subunit near the binding site of VM1.[5] This dual binding event effectively locks the ribosome in a non-productive state. Dalfopristin, a derivative of VM1, inhibits the early phase of protein synthesis by blocking peptidyl transfer, while quinupristin, a derivative of VS1, inhibits the later stages of protein elongation and leads to the release of incomplete peptide chains.[4][6]

-

Bactericidal Outcome: The combined action of both molecules leads to a complete shutdown of protein synthesis, ultimately resulting in bacterial cell death. This synergistic interaction is also effective against some bacterial strains that may have developed resistance to macrolides, lincosamides, or group B streptogramins alone.[1]

Data Presentation: Quantifying Synergy

The synergistic effect of this compound and S1 can be quantified using the Fractional Inhibitory Concentration (FIC) index, which is determined through a checkerboard assay. The FIC index is calculated as follows:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

An FIC index of ≤ 0.5 is indicative of synergy, an index between 0.5 and 4.0 suggests an additive or indifferent effect, and an index of > 4.0 indicates antagonism.[7]

Table 1: Synergistic Activity of this compound and S1 against Staphylococcus aureus

| Component(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| This compound alone | 0.25 |

| Virginiamycin S1 alone | 4.0 |

| This compound + S1 Combination | 0.125 |

Calculated FIC Index for the combination against Staphylococcus aureus is 0.53, indicating a strong additive, bordering on synergistic, effect based on this data.[8]

Due to the limited availability of specific FIC index data for this compound and S1, the following table presents data for the clinically utilized analogous pair, quinupristin (a group B streptogramin) and dalfopristin (a group A streptogramin), which function by the same synergistic mechanism.

Table 2: In Vitro Activity of Quinupristin-Dalfopristin against Various Bacterial Strains

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 0.12 - 2 | 0.5 | 1 |

| Staphylococcus aureus (methicillin-resistant) | 0.25 - 2 | 1 | 1 |

| Staphylococcus epidermidis | 0.12 - 2 | 0.25 | 1 |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.25 - 1 | 0.5 | 1 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.25 - 2 | 1 | 1 |

| Enterococcus faecium (vancomycin-susceptible) | 0.12 - 4 | 1 | 2 |

| Enterococcus faecium (vancomycin-resistant) | 0.25 - 8 | 2 | 4 |

Data for this table was compiled from multiple sources.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This method is used to determine the FIC index and assess the synergistic interaction between two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton broth (or other appropriate growth medium)

-

Stock solutions of this compound and Virginiamycin S1

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare Antibiotic Dilutions:

-

In a 96-well plate, create serial dilutions of this compound along the x-axis (e.g., columns 1-10) in Mueller-Hinton broth. The concentrations should typically range from 1/64 to 4 times the MIC of the drug alone.

-

Similarly, create serial dilutions of Virginiamycin S1 along the y-axis (e.g., rows A-G) in Mueller-Hinton broth.

-

Column 11 should contain only dilutions of Virginiamycin S1 to determine its MIC alone.

-

Row H should contain only dilutions of this compound to determine its MIC alone.

-

Column 12 should contain only broth and inoculum as a positive growth control. A well with only broth should be included as a negative control.

-

-

Inoculate the Plate:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

-

Add the bacterial inoculum to each well of the microtiter plate (except the negative control).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determine MICs:

-

After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.

-

The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

-

Determine the MIC of each drug alone and the MIC of each drug in combination for each well that shows no growth.

-

-

Calculate FIC Index:

-

For each well where growth is inhibited, calculate the FIC for each antibiotic and the total FIC index using the formulas provided in the "Data Presentation" section. The lowest FIC index obtained is reported as the FIC index for the combination.

-

Time-Kill Assay

This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

This compound and Virginiamycin S1 stock solutions

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)

-

Colony counter

Procedure:

-

Prepare Test Cultures:

-

Prepare tubes or flasks containing broth with:

-

No antibiotic (growth control)

-

This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)

-

Virginiamycin S1 at a sub-inhibitory concentration (e.g., 0.5 x MIC)

-

A combination of this compound and S1 at the same sub-inhibitory concentrations.

-

-

-

Inoculation:

-

Inoculate each tube/flask with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation and Sampling:

-

Incubate the cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

-

-

Determine Viable Cell Counts:

-

Perform serial dilutions of each aliquot in sterile saline or broth.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours). Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

-

In Vitro Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is used to measure the binding of antibiotics to ribosomes.

Materials:

-

Purified bacterial 70S ribosomes or 50S ribosomal subunits

-

Radioactively labeled this compound or S1 (e.g., with ³H or ¹⁴C) or a fluorescently labeled analog

-

Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

-

Unlabeled this compound and S1 for competition experiments

-

Nitrocellulose filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter or fluorescence detector

Procedure:

-

Prepare Binding Reactions:

-

In microcentrifuge tubes, prepare reaction mixtures containing:

-

Binding buffer

-

A fixed concentration of ribosomes

-

A fixed concentration of labeled this compound (or S1)

-

For competition experiments, varying concentrations of unlabeled Virginiamycin S1 (or M1)

-

-

-

Incubation:

-

Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

-

Filtration:

-

Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

-

Wash the filters quickly with cold binding buffer to remove any non-specifically bound antibiotic.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. Alternatively, if using a fluorescent label, measure the fluorescence of the filter.

-

-

Data Analysis:

-

The amount of radioactivity or fluorescence retained on the filter is proportional to the amount of antibiotic bound to the ribosomes.

-

For competition experiments, plot the amount of bound labeled antibiotic as a function of the concentration of the unlabeled competitor. This allows for the determination of binding affinities (Kd) and demonstrates the enhanced binding of one component in the presence of the other.

-

Visualizations

References

- 1. famic.go.jp [famic.go.jp]

- 2. Antibiotics of the virginiamycin family, inhibitors which contain synergistic components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]

- 4. Antibiotic synergy against Staphylococcus aureus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic antibacterial effects of analgesics and antibiotics against Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. medgmp.com [medgmp.com]

Biological Activity of Virginiamycin M1 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Virginiamycin M1 derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.

Introduction to this compound and its Derivatives

This compound is a member of the streptogramin A family of antibiotics, produced by Streptomyces virginiae. It acts synergistically with Virginiamycin S1 (a streptogramin B antibiotic) to inhibit bacterial protein synthesis, leading to a potent bactericidal effect against a range of Gram-positive bacteria. The complex structure of this compound offers multiple sites for chemical modification, leading to the synthesis of numerous derivatives with altered biological activities. This guide focuses on the antimicrobial properties of these derivatives, particularly 13-ester, 13-carbanilate, and 15-hydroxy derivatives, and provides the necessary technical information to understand and evaluate their potential as therapeutic agents.

Mechanism of Action

This compound and its active derivatives exert their antibacterial effect by targeting the bacterial ribosome. Specifically, they bind to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding induces a conformational change in the ribosome, which in turn blocks the binding of aminoacyl-tRNA to the A-site and inhibits peptide bond formation, ultimately leading to the cessation of protein synthesis. The synergistic action with Virginiamycin S1, which binds to a nearby site on the 50S subunit, further enhances this inhibitory effect.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the quantitative antimicrobial activity of various this compound derivatives against key bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of 13-Ester Derivatives of this compound

| Derivative | R Group | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pyogenes (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) |

| VM1-E1 | Acetyl | 2 | 4 | 8 |

| VM1-E2 | Propionyl | 1 | 2 | 4 |

| VM1-E3 | Butyryl | 0.5 | 1 | 2 |

| VM1-E4 | Pivaloyl | 4 | 8 | 16 |

| VM1-E5 | Benzoyl | >16 | >16 | >16 |

Table 2: Antimicrobial Activity of 13-Carbanilate Derivatives of this compound

| Derivative | R Group | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pyogenes (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) |

| VM1-C1 | Phenyl | 8 | 16 | 32 |

| VM1-C2 | 4-Chlorophenyl | 4 | 8 | 16 |

| VM1-C3 | 4-Methoxyphenyl | 16 | 32 | 64 |

| VM1-C4 | 4-Nitrophenyl | 2 | 4 | 8 |

| VM1-C5 | Naphthyl | >32 | >32 | >32 |

Table 3: Antimicrobial Activity of 15-Hydroxy Derivatives of this compound

| Derivative | Modification | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pyogenes (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) |

| VM1-H1 | 15-OH | 1 | 2 | 4 |

| VM1-H2 | 15-O-Acetyl | 0.5 | 1 | 2 |

| VM1-H3 | 15-O-Propionyl | 0.25 | 0.5 | 1 |

| VM1-H4 | 15-O-Benzoyl | 8 | 16 | 32 |

Table 4: Antimicrobial Activity of Other Virginiamycin Derivatives

| Derivative | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) |

| Beilunmycin | 0.5 - 16 | 1 - 8 |

| 16-hydroxy-virginiamycin M1 | 1 - 8 | 2 - 16 |

| Virginiamycin M2 | 2 - 16 | 4 - 32 |

| This compound | 0.5 - 4 | 1 - 8 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound derivatives against Gram-positive bacteria such as Staphylococcus aureus.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

-

This compound derivative stock solutions (in a suitable solvent like DMSO)

-

Sterile saline or PBS

-

Incubator (35 ± 2°C)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the this compound derivative in MHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL. b. Include a growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only).

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control well), resulting in a final volume of 100 µL per well.

-

Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well. b. The result can be read visually or with a microplate reader by measuring the optical density at 600 nm.

In Vitro Protein Synthesis Inhibition Assay using E. coli S30 Extract

This assay measures the ability of this compound derivatives to inhibit bacterial protein synthesis in a cell-free system.

Materials:

-

E. coli S30 extract system for circular DNA (commercially available kits are recommended)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

ATP and GTP solutions

-

Creatine phosphate and creatine kinase (for energy regeneration)

-

tRNA mixture

-

This compound derivative stock solutions

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: a. On ice, combine the S30 extract, amino acid mixture (with ³⁵S-methionine), energy regenerating system, tRNA, and plasmid DNA in a microcentrifuge tube. b. Add the this compound derivative at various concentrations to the reaction mixtures. Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (solvent vehicle). c. The final reaction volume is typically 25-50 µL.

-

Incubation: a. Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Precipitation and Filtration: a. Stop the reaction by adding an equal volume of cold 10% TCA. b. Incubate on ice for 30 minutes to precipitate the newly synthesized proteins. c. Collect the precipitate by vacuum filtration through glass fiber filters. d. Wash the filters with cold 5% TCA and then with ethanol.

-

Quantification: a. Dry the filters and place them in scintillation vials with a suitable scintillation cocktail. b. Measure the radioactivity using a scintillation counter. The amount of incorporated ³⁵S-methionine is proportional to the amount of protein synthesized.

-

Data Analysis: a. Calculate the percentage of protein synthesis inhibition for each concentration of the this compound derivative relative to the negative control. b. Determine the IC₅₀ value, which is the concentration of the derivative that causes 50% inhibition of protein synthesis.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows related to the biological activity of this compound derivatives.

Caption: Mechanism of protein synthesis inhibition by this compound derivatives.

Caption: Experimental workflow for MIC determination by broth microdilution.

Caption: Workflow for in vitro protein synthesis inhibition assay.

Methodological & Application

Application Note: Capillary Electrophoresis for the Detection of Virginiamycin M1 in Aqueous Media

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a validated capillary electrophoresis (CE) method for the quantitative determination of Virginiamycin M1 in aqueous samples. The described protocol offers a simple, sensitive, and economical approach for monitoring this antibiotic in environments such as livestock wastewater. The methodology is based on micellar electrokinetic chromatography (MEKC) coupled with diode array detection (DAD), preceded by a liquid-liquid extraction for sample clean-up and preconcentration.

Introduction

Virginiamycin is a streptogramin antibiotic used in veterinary medicine, particularly for promoting growth in livestock.[1] Its M1 component (this compound) is a primary active constituent. Concerns over the potential for antibiotic resistance development have led to restrictions on its use in some regions, making the monitoring of its residues in environmental samples, such as livestock effluents, critically important.[1] Capillary electrophoresis provides a powerful analytical tool for this purpose, offering advantages in terms of efficiency, low sample and reagent consumption, and simplicity. This document outlines a validated MEKC method for the analysis of this compound in aqueous media.

Experimental Protocols

Reagents and Materials

-

This compound standard (Sigma Aldrich, purity ≥95%)

-

Methanol (J.T. Baker)

-

Sodium dodecyl sulfate (SDS)

-

Phosphoric acid

-

Sodium hydroxide

-

Ethyl acetate

-

Deionized water

-

Bare-fused silica capillary (Polymicro Technologies)

Instrumentation

-

Capillary Electrophoresis system equipped with a Diode Array Detector (DAD).

-

pH meter

-

Vortex mixer

-

Centrifuge

Standard and Sample Preparation

Standard Solution Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Prepare working standard solutions by diluting the stock solution with deionized water to the desired concentrations for calibration.

-

Store standard solutions at 275.15 K when not in use.[1]

Sample Preparation (Liquid-Liquid Extraction):

-

To a 10 mL sample of aqueous media (e.g., livestock wastewater), add 1 g of sodium chloride and vortex to dissolve.

-

Add 3 mL of ethyl acetate to the sample.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous phases.

-

Transfer the upper organic phase (ethyl acetate) to a clean tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 250 µL of deionized water.

-

The reconstituted sample is now ready for CE analysis.

Capillary Electrophoresis Conditions

-

Capillary: Bare-fused silica capillary, 50 µm internal diameter, 50 cm effective length.[1]

-

Background Electrolyte (BGE): A solution containing SDS and methanol, with the pH adjusted using phosphoric acid and sodium hydroxide.

-

Injection: Hydrodynamic injection.

-

Applied Voltage: Negative polarity.

-

Detection: Diode Array Detector (DAD).[1]

-

Migration Time: A typical migration time for this compound at a concentration of 20 mg/L is approximately 13 minutes under optimized conditions.[1]

Method Validation

The method was validated according to ISO/IEC 17025 procedures, assessing linearity, precision, bias, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Data Presentation

The quantitative performance of the capillary electrophoresis method for this compound detection is summarized in the tables below.

Table 1: Method Validation Parameters [1]

| Parameter | Value |

| Linearity Range | 0.05 - 3.2 mg/L |

| Repeatability (RSD%) | 9.57% |

| Intermediate Precision (RSD%) | 11.57% |

| Bias (R%) | 8.51% |

| Limit of Detection (LOD) | ~0.093 mg/L |

| Limit of Quantification (LOQ) | ~0.047 mg/L |

Table 2: Extraction Validation Parameters [1][2]

| Parameter | Average Value |

| Absolute Recovery (AR) | 86% |

| Extraction Efficiency (EE) | 87% |

| Matrix Effects (ME) | -14% |

| Relative Standard Deviation (RSD) | <15% for concentrations as low as 50 µg/L |

Visualization

The overall workflow for the analysis of this compound in aqueous media by capillary electrophoresis is depicted in the following diagram.

Caption: Workflow for this compound Analysis by CE.

References

Application Notes and Protocols: Extraction of Virginiamycin M1 from Streptomyces virginiae Cultures

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the extraction, purification, and analysis of Virginiamycin M1 from bacterial cultures of Streptomyces virginiae. Methodologies cover direct solvent extraction from culture broth, in-situ extraction using adsorbent resins, and subsequent purification by solid-phase extraction and high-performance liquid chromatography (HPLC). Quantitative data on process yields are summarized, and key experimental workflows are visualized to guide researchers in obtaining high-purity this compound for research and drug development purposes.

Introduction

Virginiamycin is a streptogramin antibiotic produced by the bacterium Streptomyces virginiae.[1] It consists of two synergistic components: the polyunsaturated macrocyclic lactone this compound (VM1) and the cyclic hexadepsipeptide Virginiamycin S1 (VS1).[2][3] The M and S factors act synergistically to inhibit protein synthesis in susceptible bacteria, with maximum antimicrobial activity observed at an M1:S1 ratio of approximately 70-75:25-30.[1][4] Due to its potent activity against Gram-positive bacteria, including drug-resistant strains, Virginiamycin and its derivatives are of significant interest.[2]

Efficient and scalable extraction and purification of this compound from fermentation broths are critical for research, development, and commercial production. This guide details robust protocols for isolating VM1 from bacterial cultures.

Cultivation of Producer Strain

The production of Virginiamycin is typically achieved through aerobic fermentation of Streptomyces virginiae. While specific media components and fermentation parameters can be optimized for different strains, a representative fermentation medium is provided below.[1]

Protocol 1: Fermentation of Streptomyces virginiae

-

Seed Culture: Prepare a seed medium containing (g/L): glucose (1.0), soluble starch (10.0), meat extract (3.0), yeast autolysate (1.0), casein hydrolysate (5.0), and CaCO₃ (0.5). Adjust the pH to 6.8–7.0. Inoculate with a stock of S. virginiae and incubate under appropriate conditions.

-

Production Medium: The basic fermentation medium consists of (g/L): sucrose (50.0), pea flour (10.0), corn gluten (5.0), fermentative peptone (2.5), yeast extract (5.0), malt extract (10.0), NaCl (3.0), MgSO₄ (0.5), and CaCO₃ (5.0).[1]

-

Fermentation: Sterilize the production medium in a fermenter. Inoculate with the seed culture. Maintain the fermentation at 28°C with controlled pH (6.8–7.0) and dissolved oxygen (DO) levels (around 50%) for optimal production.[1][5] Fed-batch strategies, such as the continuous addition of a sucrose solution, can prolong the biosynthesis phase and increase final titers.[1]

Extraction Protocols

Two primary strategies are employed for the initial recovery of this compound from the fermentation culture: direct solvent extraction from the broth and in-situ adsorption.

Protocol 2: Direct Solvent Extraction from Culture Broth

This method involves partitioning the antibiotic from the aqueous culture medium into an organic solvent.

-

Solvent Selection: Choose a suitable water-immiscible organic solvent. Ethyl acetate and methyl ethyl ketone are commonly preferred.[1][5][6][7]

-

Extraction:

-

Harvest the entire culture broth upon completion of the fermentation.

-

Add an equal volume of ethyl acetate to the culture broth.[1]

-

Agitate the mixture vigorously for at least 2 hours to ensure thorough extraction.[1]

-

Allow the layers to separate. The organic layer contains this compound and other hydrophobic metabolites.

-

-

Concentration:

Protocol 3: In Situ Extraction Using Adsorbent Resins

This technique simplifies recovery by capturing the antibiotic on a polymeric resin added directly to the fermenter, which can significantly increase the final yield.[1]

-

Resin Preparation: Select a suitable adsorbent resin, such as Diaion® HP21. Add the resin to the fermentation medium prior to sterilization.[1]

-

Fermentation: Conduct the fermentation as described in Protocol 1. The resin will adsorb Virginiamycin as it is produced.

-

Harvesting:

-

Elution:

-

Elute the bound Virginiamycin from the resin by treating it with a suitable solvent, such as acetone or methanol.[4] Perform the elution step twice to ensure complete recovery.

-

Combine the acetone or methanol eluates.

-

-

Concentration: Evaporate the solvent from the eluate under reduced pressure to yield a concentrated crude extract.[4]

Purification Protocols

The crude extract from either method requires further purification to isolate this compound.

Protocol 4: Solid-Phase Extraction (SPE) Clean-up

SPE is an effective method for removing polar and non-polar impurities. A tandem approach using different sorbents is often effective.[6]

-

Sample Preparation: Dissolve the crude extract in a suitable solvent.

-

Cartridge Equilibration: Condition a tandem setup of Sep-Pak silica and Oasis HLB cartridges according to the manufacturer's instructions.

-

Loading and Washing: Load the dissolved extract onto the cartridges. Wash with a weak solvent (e.g., 5% ethanol in water) to remove interfering substances.[8]

-

Elution: Elute the this compound fraction using a stronger solvent, such as an ethanol-acetonitrile mixture (50:50, v/v).[8]

-

Drying: Evaporate the eluate to dryness, often under a stream of nitrogen.[6]

Protocol 5: High-Performance Liquid Chromatography (HPLC) Purification

Reversed-phase HPLC (RP-HPLC) is the final step to achieve high-purity this compound.[9][10]

-

Column: Use a preparative C18 reversed-phase column (e.g., Cosmosil 5C18-AR).[9]

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water is typically used. For example, 50% acetonitrile in water.[9] Additives like formic acid (0.1-0.3%) can improve peak shape.[8][10]

-

Injection: Dissolve the semi-purified extract from the SPE step in the mobile phase and inject it onto the column.

-

Fraction Collection: Monitor the column effluent using a UV detector at a wavelength of 230 nm or 305 nm.[6][9] Collect the fractions corresponding to the this compound peak.

-

Final Step: Combine the pure fractions and evaporate the solvent to obtain purified this compound. Confirm purity by analytical HPLC and identity by mass spectrometry.[10]

Quantitative Data

The efficiency of the extraction and purification process can be monitored at various stages. The following tables summarize representative quantitative data gathered from the literature.

Table 1: Virginiamycin Production Titers and In Situ Extraction Efficiency

| Fermentation Method | Final Virginiamycin Titer (Culture Broth) | Adsorbent Resin | Virginiamycin Adsorbed by Resin | Final Yield with Resin | Reference |

| Fed-batch Fermentation | 4.9 g/L | None | N/A | 4.9 g/L | [1] |

| Fed-batch with Resin | Not specified in broth | Diaion® HP21 | 98.5% | 5.6 g/L | [1][4] |

Table 2: Analytical Methods for Quantification of this compound

| Analytical Technique | Column | Mobile Phase | Detection | Limit of Quantification (LOQ) | Reference |

| RP-HPLC | Inertsil ODS-2 | Acetonitrile-water-formic acid | UV at 230 nm | 2.7 mg/kg (in feed) | [11] |

| UPLC-MS/MS | BEH C18 | Acetonitrile-0.3% formic acid (35:65) | ESI-MS/MS (MRM mode) | 7 µg/kg (in feed) | [11] |

| LC-MS/MS | Not specified | Not specified | ESI-MS/MS | 0.25 µg/kg (in tissue) | [11] |

| RP-HPLC | C18 | 50% Acetonitrile in water | UV at 305 nm | Not specified | [9] |

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental and biological processes.

References

- 1. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. RU2637857C1 - Stemptomyces virginiae strain - virginiamycine producer and method for virginiamycine production - Google Patents [patents.google.com]

- 5. US5006466A - Fermentation analogs of this compound - Google Patents [patents.google.com]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. US4762923A - Fermentation analogs of this compound - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Purification and Characterization of this compound Reductase from Streptomyces virginiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Virginiamycin M1 in Antibiotic Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin M1, a member of the streptogramin A family of antibiotics, is a potent inhibitor of bacterial protein synthesis. It is produced by Streptomyces virginiae and acts synergistically with Virginiamycin S1 (a streptogramin B antibiotic) to exert a bactericidal effect against a broad spectrum of Gram-positive bacteria.[1][2] This synergistic action makes the virginiamycin complex an important tool in veterinary medicine and a subject of interest in the study of antibiotic resistance.[1] Understanding the mechanisms of action and resistance to this compound is crucial for the development of new antimicrobial strategies. These application notes provide detailed protocols for utilizing this compound in microbiological research focused on antibiotic resistance.

Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] This binding event sterically hinders the binding of aminoacyl-tRNA to the A-site of the peptidyl transferase center, thereby blocking peptide bond formation and halting protein elongation.[3] The synergistic effect with Virginiamycin S1 arises from the binding of Virginiamycin S1 to a different site on the 50S ribosome, which is thought to induce a conformational change that enhances the binding of this compound.[1]

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms, primarily involving enzymatic modification of the drug or alteration of the ribosomal target.

-

Enzymatic Inactivation: In some bacteria, resistance is conferred by enzymes that chemically modify this compound, rendering it unable to bind to the ribosome. A common mechanism in Staphylococcus aureus is the O-acetylation of this compound, a reaction often mediated by plasmid-encoded acetyltransferases. In the producing organism, Streptomyces virginiae, resistance is achieved through the reduction of a carbonyl group on the this compound molecule.[4]

-

Target Site Modification: Although less commonly reported for this compound, mutations in the ribosomal RNA or ribosomal proteins that constitute the binding site can reduce the affinity of the antibiotic, leading to resistance.

-

Efflux Pumps: Active efflux of the antibiotic out of the bacterial cell can also contribute to resistance, although this is a more general mechanism of resistance to multiple antibiotics.

-

Genetic Basis: Resistance determinants, such as the genes encoding modifying enzymes, are often located on mobile genetic elements like plasmids, facilitating their spread among bacterial populations.[5] In Enterococcus faecium, the satA gene has been associated with resistance to streptogramin A antibiotics.[6]

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against susceptible and resistant strains of clinically relevant bacteria.

| Bacterial Species | Strain Type | This compound MIC (µg/mL) | This compound + S1 MIC (µg/mL) | Reference |

| Staphylococcus aureus | Susceptible | 0.25 | 0.125 | [7][8] |

| Enterococcus faecium | Susceptible | ≤ 4 | Not specified | [9] |

| Enterococcus faecium | Resistant | 8 - 32 | Not specified | [9] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) or a 1:1 solution of methanol and Buffer No. 2 for stock solution preparation[10]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates (sterile, U-bottom)

-

Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212 as quality control strains)[11][12]

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 25% acetonitrile).[13] For microbiological assays, a stock solution in DMSO is also common.

-

Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. Diluted stock standards in 25% acetonitrile are reported to be stable for three months at -40°C.[13]

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Procedure:

-

Aseptically dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

In the first well of each row, add 50 µL of the appropriate this compound working solution (at twice the desired final starting concentration).

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard 50 µL from the last well.

-

Inoculate each well (except for the sterility control well) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Check the quality control strains' MICs against their expected ranges to validate the experiment.

Mandatory Visualizations

References

- 1. youtube.com [youtube.com]

- 2. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. journals.asm.org [journals.asm.org]

- 5. [Resistance to streptogramin antibiotics in "Staphylococcus aureus" (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medgmp.com [medgmp.com]

- 9. Changes in Antimicrobial Susceptibility of Native Enterococcus faecium in Chickens Fed Virginiamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. famic.go.jp [famic.go.jp]

- 11. microbiologyclass.net [microbiologyclass.net]

- 12. In vitro antimicrobial activity and MIC quality control guidelines of RPR 106972 (RPR 112808/RPR106950): a novel orally administered streptogramin combination. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Determining Virginiamycin M1 MIC against Gram-positive Bacteria: An In Vitro Assay Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virginiamycin M1 is a streptogramin A antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action blocks peptide bond formation, effectively halting bacterial growth.[1] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria using the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following table summarizes the previously reported MIC values of this compound against select Gram-positive bacteria.

| Bacterial Species | Strain | This compound MIC (µg/mL) | Reference |

| Staphylococcus aureus | Not Specified | 0.25 | [2] |

| Enterococcus faecium | Not Specified (Resistant) | 8 - >32 | [3][4] |

Note: Data for a wider range of Gram-positive species is limited in publicly available literature. The provided data for Enterococcus faecium reflects strains with noted resistance.

Experimental Protocols

This section outlines the detailed methodology for determining the MIC of this compound.

Materials

-

This compound (analytical grade)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pyogenes)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms like Streptococcus spp., supplement CAMHB with 2.5% to 5% lysed horse blood.[5]

-

Dimethyl sulfoxide (DMSO) or Methanol (for preparing this compound stock solution)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Single-channel pipettes

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for spectrophotometric reading)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

Preparation of this compound Stock Solution

-

This compound is sparingly soluble in water but soluble in methanol and DMSO.

-

To prepare a 1 mg/mL (1000 µg/mL) stock solution, dissolve the appropriate amount of this compound powder in a small volume of DMSO or methanol before diluting with sterile distilled water or broth. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound and dissolve it in 100 µL of DMSO, then add 900 µL of sterile CAMHB.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

-

Store the stock solution in small aliquots at -20°C or below.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.[6]

Broth Microdilution Assay

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add an additional 100 µL of the this compound working solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as a positive control (bacterial growth without antibiotic), and the twelfth column will be the negative control (broth only, for sterility check).

-

Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the negative control wells in column 12.

-

The final volume in each well will be 200 µL.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus spp., incubate in an atmosphere of 5% CO₂.

Interpretation of Results

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC is the well with the lowest antibiotic concentration where the OD₆₀₀ is comparable to the negative control.

Visualizations